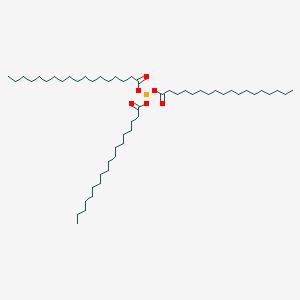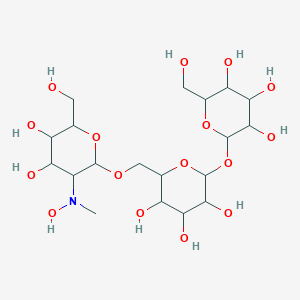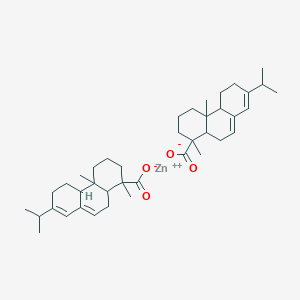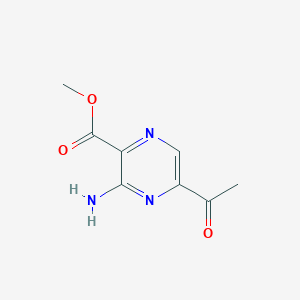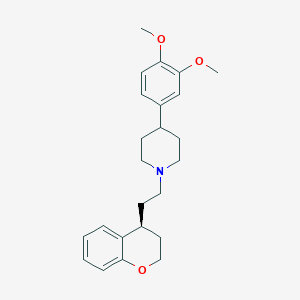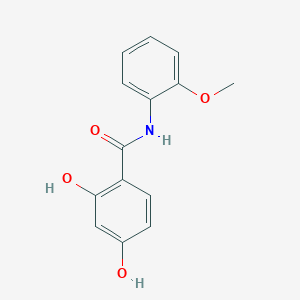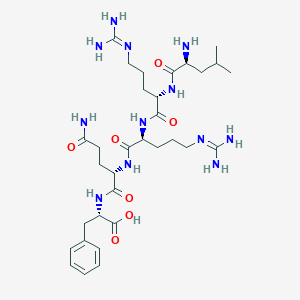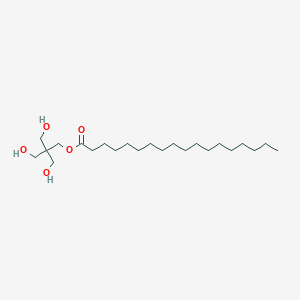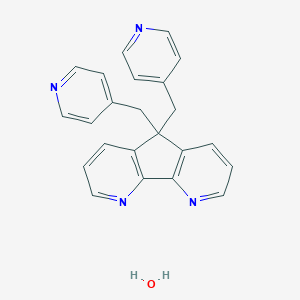
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate, also known as BC5PY, is a complex organic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate is not fully understood. However, studies have shown that it acts as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This can lead to DNA damage and inhibition of DNA replication, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and is well-tolerated in vivo. However, its biochemical and physiological effects are still being investigated. It has been shown to have some antioxidant activity and may also have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate is its versatility as a ligand in various applications. It has also been shown to be stable under a wide range of conditions. However, its synthesis can be challenging, and it may not be readily available for some researchers. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Additionally, its potential as an antioxidant and anti-inflammatory agent should be further investigated. In materials science, there is potential for the development of new MOFs with unique properties using this compound as a ligand. Overall, the versatility and potential of this compound make it an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis of 5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate involves the reaction between 4-pyridinylmethylamine and 1,3-bis(chloromethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with sodium methoxide to yield this compound as a monohydrate. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
5,5-Bis(4-pyridinylmethyl)-5H-cyclopenta(2,1-b:3,4-b')dipyridine monohydrate has been studied extensively for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, this compound has been shown to be an effective ligand for palladium-catalyzed coupling reactions. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent.
Propriétés
Numéro CAS |
139781-09-2 |
|---|---|
Formule moléculaire |
C23H20N4O |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate |
InChI |
InChI=1S/C23H18N4.H2O/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18;/h1-14H,15-16H2;1H2 |
Clé InChI |
NFNHFSQIMHVLMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
SMILES canonique |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1.O |
Synonymes |
5,5-BIS(4-PYRIDYLMETHYL)-5H-CYCLOPENTA[2,1-B:3,4-B'']DIPYRIDINE HYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




